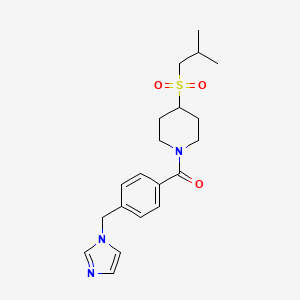
(4-((1H-イミダゾール-1-イル)メチル)フェニル)(4-(イソブチルスルホニル)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- イミダゾール含有化合物は、抗腫瘍剤としての可能性により、がん研究において注目を集めています。この化合物の構造的特徴は、がん細胞の増殖や転移を阻害することに貢献する可能性があります。 その特定のメカニズムと潜在的な臨床応用を探るには、さらなる研究が必要です .
- イミダゾール誘導体は、しばしば抗炎症作用を示します。研究者らは、サイトカインの調節や炎症性酵素の阻害を含む、炎症経路への影響を調査してきました。 この化合物は、その抗炎症の可能性を探ることができます .
- イミダゾール含有化合物は、抗ウイルス剤として有望であることが示されています。ウイルスの複製または侵入メカニズムを妨げる能力により、それらは貴重な標的になります。 この化合物の特定のウイルスに対する抗ウイルス活性を調査することは、貴重な洞察をもたらす可能性があります .
- 一部のイミダゾール誘導体は、抗酸化作用を有します。これらの化合物は、フリーラジカルをスカベンジし、細胞を酸化損傷から保護します。 この化合物の抗酸化能力を評価することは、さまざまな健康への応用に関連する可能性があります .
- イミダゾールベースの分子は、抗菌および抗マイコバクテリア活性を示しています。研究者らは、耐性菌株に対するその可能性を調査してきました。 この化合物の特定の細菌種に対する有効性を調査することは、価値がある可能性があります .
- イミダゾール誘導体は、グルコース代謝とインスリン感受性への影響について研究されています。 この化合物は、糖尿病または関連する代謝性疾患の管理に貢献する可能性があります .
- イミダゾール含有化合物は、解熱、抗アレルギー、抗ウイルス、抗真菌作用について調査されています。 この化合物に関する特定のデータは限られていますが、これらの側面を調査すると、追加のアプリケーションが明らかになる可能性があります .
抗がん特性
抗炎症活性
抗ウイルス用途
抗酸化活性
抗菌および抗マイコバクテリア効果
抗糖尿病の可能性
その他の活動
生物活性
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, often referred to in the literature as a derivative of imidazole and piperidine, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound features an imidazole ring and a piperidine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that certain imidazole derivatives displayed good antimicrobial potential when tested using the cylinder wells diffusion method .
2. Antitumor Activity
The compound's structural components suggest a potential for antitumor activity. Related studies have shown that imidazole-containing compounds can inhibit cell growth in various cancer cell lines. For instance, a derivative with a similar structure was tested against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines, yielding IC50 values ranging from 2.38 to 3.77 µM, indicating significant cytotoxicity .
3. Opioid Receptor Modulation
The compound's piperidine structure suggests potential interactions with opioid receptors. Research on related compounds has revealed selective agonistic activity at delta-opioid receptors, which could translate into anxiolytic and antidepressant effects . In vivo studies demonstrated that these derivatives could reduce anxiety-like behaviors in animal models.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. The results indicated that specific substitutions on the imidazole ring significantly enhanced antibacterial activity compared to standard antibiotics like Norfloxacin.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Sensitive (Zone of Inhibition: 15 mm) | Sensitive (Zone of Inhibition: 18 mm) |
| Compound B | Resistant | Sensitive (Zone of Inhibition: 12 mm) |
Study 2: Anticancer Properties
In another study focusing on the anticancer properties of imidazole derivatives, the compound was tested for its ability to induce apoptosis in tumor cells. The findings suggested that treatment with the compound led to increased early and late apoptotic cell populations.
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| IC50 | 10.2 | 5.3 |
| 2 x IC50 | 17.2 | 12.5 |
特性
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-16(2)14-27(25,26)19-7-10-23(11-8-19)20(24)18-5-3-17(4-6-18)13-22-12-9-21-15-22/h3-6,9,12,15-16,19H,7-8,10-11,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVMCDZMQRJRKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














